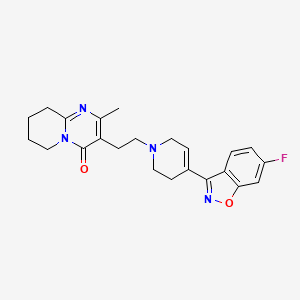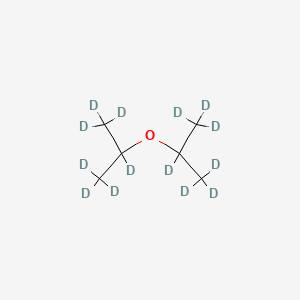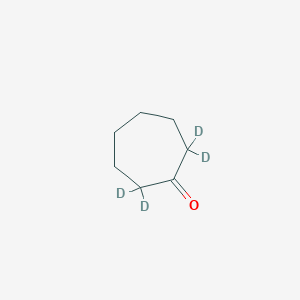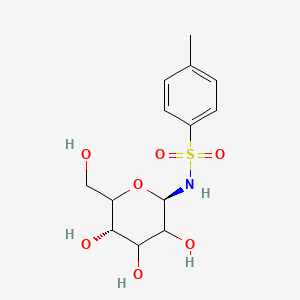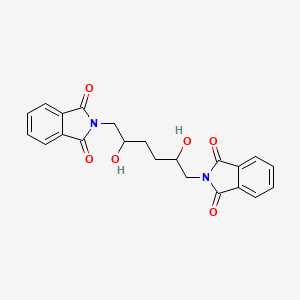
2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) is a complex organic compound with the molecular formula C22H20N2O6 and a molecular weight of 408.4 g/mol. This compound is an intermediate in the preparation of tetrahydrofuran derivatives and is characterized by its white solid appearance.
Métodos De Preparación
The synthesis of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under reflux conditions in toluene solvent . The reaction is carried out for 24 hours, followed by purification to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like DMSO. .
Aplicaciones Científicas De Investigación
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and tetrahydrofuran derivatives.
Biology: Investigated for its potential biological activities, including interactions with dopamine receptors.
Medicine: Explored for its potential use in developing antiepileptic and antipsychotic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) can be compared with other isoindoline-1,3-dione derivatives:
2,2’-[dithiobis(hexane-1,6-diyl)]bis[1H-isoindole-1,3(2H)-dione]: Similar structure but contains sulfur atoms, leading to different chemical properties.
N-isoindoline-1,3-dione: A simpler compound with fewer functional groups, used in various organic syntheses.
The uniqueness of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H20N2O6 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-[6-(1,3-dioxoisoindol-2-yl)-2,5-dihydroxyhexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O6/c25-13(11-23-19(27)15-5-1-2-6-16(15)20(23)28)9-10-14(26)12-24-21(29)17-7-3-4-8-18(17)22(24)30/h1-8,13-14,25-26H,9-12H2 |
Clave InChI |
IBLQALNWMDNRJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCC(CN3C(=O)C4=CC=CC=C4C3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


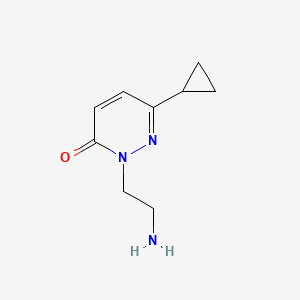


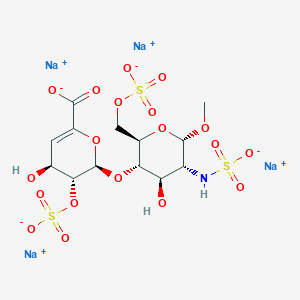
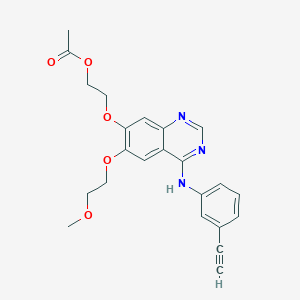
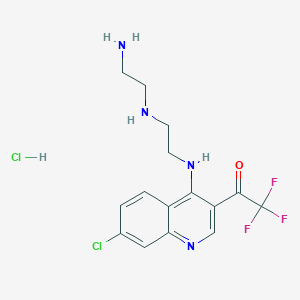
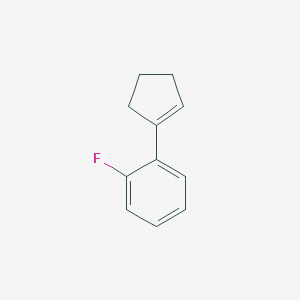
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)


